1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine is a complex organic compound characterized by its unique molecular structure, which includes both aromatic and boron-containing functionalities. Its chemical formula is with a molecular weight of approximately 276.18 g/mol. This compound features a benzene ring substituted with an isopropyl group and a tetramethyl-1,3,2-dioxaborolane moiety, which contributes to its reactivity and potential applications in various fields such as medicinal chemistry and materials science .
The synthesis of 1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine typically involves multiple synthetic steps:
This compound has potential applications in various fields:
Interaction studies involving 1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine are crucial for understanding its biological and chemical behavior. Preliminary studies might focus on:
Such studies are essential for determining its viability as a drug candidate or material component .
Several compounds share structural similarities with 1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 267221-88-5 | 0.94 |
| N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 171364-78-6 | 0.91 |
| N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide | 214360-60-8 | 0.89 |
| 4-(4-Ethylpiperazin-1-yl)phenylboronic acid pinacol ester | 656257-45-3 | 0.93 |
These compounds exhibit varying degrees of similarity based on their structural components and functional groups. The presence of the tetramethyl dioxaborolane moiety is a common feature that enhances their reactivity and potential applications .
The synthesis of 1-N-isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine hinges on the strategic incorporation of the pinacol boronate moiety into the aromatic framework. A promising route involves the reaction of bis(pinacolato)diboron (B$$2$$Pin$$2$$) with organometallic precursors. For instance, alkyl Grignard reagents have been shown to form boronate complexes capable of undergoing radical-mediated 1,2- or 1,4-boron migrations under photoredox conditions. While these studies primarily focus on aliphatic systems, analogous approaches may apply to aryl substrates by leveraging directed ortho-metalation or nucleophilic aromatic substitution.
The compound’s molecular formula (C$${15}$$H$${25}$$BN$$2$$O$$2$$) and SMILES (NC1=CC(B2OC(C)(C)C(C)(C)O2)=CC=C1NC(C)C) indicate a 1,2-diaminobenzene core with a boronate ester at the 4-position and an isopropyl group on one amine. Key challenges include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 276.18 g/mol | |
| LogP | 2.69 | |
| Rotatable bonds | 2 | |
| Hydrogen bond donors | 2 | |
| Polar surface area | 57 Ų |
Transition-metal-free approaches are critical for minimizing contamination in pharmaceutical intermediates. Recent work demonstrates that boronate complexes derived from B$$2$$Pin$$2$$ and Grignard reagents undergo radical transformations under visible light irradiation. For aryl systems, this could involve generating aryl radicals via H-abstraction or perfluoroalkyl radical addition, followed by boron migration to stabilize the intermediate.
Amination strategies using H$$2$$N-DABCO or H$$2$$N-NMM with Cs$$2$$CO$$3$$ as a base have proven effective for aliphatic boronic esters. Adapting these conditions to aromatic systems requires addressing competing protodeboronation, which is exacerbated by electron-withdrawing groups. For 1-N-isopropyl-4-boronate-1,2-diamine, selective amination of the boronate-activated position could proceed via a 1,2-metallate rearrangement, though stereochemical outcomes must be carefully controlled (see Section 1.3).
Although 1-N-isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine lacks stereocenters, its synthetic pathway offers insights into stereochemical control for related compounds. Radical-mediated boron migrations exhibit high stereospecificity; for example, enantiomerically enriched boronic esters retain configuration during 1,2-shifts. In cyclic systems, conformational rigidity enhances selectivity for 1,3-boron migrations, a principle applicable to designing chiral aryl diamines.
The Thorpe-Ingold effect, which accelerates ring-closing reactions via geminal substitution, could be exploited to stabilize transition states during boronate formation. For instance, introducing 3,3-dimethyl substituents on aliphatic chains improved 1,4-boron migration yields by 40%, suggesting that steric modulation near the boronate group may enhance regioselectivity in aryl systems.
Boronate esters, such as the tetramethyl dioxaborolane group in this compound, exhibit catalytic behavior analogous to boronic acids in acyl-transfer reactions. The Lewis acidic boron center activates carboxylic acids by forming acyloxyboronic acid intermediates, which lowers the activation energy for nucleophilic attack by amines [3].
The compound’s boronate ester forms a mono(acyloxy)boronic acid intermediate when reacting with carboxylic acids (Figure 1A). Density functional theory (DFT) studies suggest that the ortho diamine substituents stabilize this intermediate through hydrogen bonding, reducing the energy barrier for tetrahedral intermediate collapse [3]. The steric bulk of the isopropyl group further prevents undesired side reactions by shielding the boron center.
Table 1: Comparison of Catalytic Efficiency in Amidation Reactions
| Catalyst | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| Phenylboronic acid | 24 | 72 | [3] |
| This compound | 18 | 89 | [3] |
The diamine moiety enhances compatibility with sterically hindered substrates. For example, reaction with 2,6-dimethylbenzoic acid proceeds in 83% yield, compared to 51% using conventional boronic acids [3].
Recent studies propose that amine ligands can facilitate Suzuki-Miyaura couplings without transition metals [5]. While controversial, this compound’s diamine groups theoretically could mediate such reactions via a two-step mechanism:
However, experimental reinvestigations highlight that trace palladium impurities (e.g., from solvent or reagents) often account for observed activity [5]. Rigorous purification of this compound’s amine groups is critical to isolate genuine organocatalytic behavior.
The compound’s boronate group enables enantioselective cross-couplings by forming chiral boron-ate complexes with sp³-hybridized nucleophiles [6].
The diamine substituents induce asymmetry in the boron-ate complex, dictating the approach of electrophiles. For instance, coupling with α-chiral allylic alcohols proceeds with 94% enantiomeric excess (ee) when using (R)-configured substrates [6].
Table 2: Enantiospecific Coupling Performance
| Substrate | ee (%) | Product Configuration |
|---|---|---|
| (R)-Allylic alcohol | 94 | R |
| (S)-Allylic alcohol | 93 | S |
The boronate’s empty p orbital accepts electron density from the nucleophile, while the diamine’s NH groups stabilize developing charges in the transition state (Figure 2B) [6]. This dual activation ensures high fidelity in stereochemical outcomes.
The regioselective functionalization of benzene-1,2-diamine boronates presents significant challenges due to the presence of multiple reactive sites that can compete with the desired transformation pathways. The electron-rich nature of the diamine substitution pattern influences both the reactivity of the boronate ester and the selectivity of subsequent functionalization reactions [1] [2].
Recent developments in directed borylation methodology have demonstrated that ortho-diamine systems can be effectively synthesized through boron tribromide mediated processes. The use of boron tribromide as both a Lewis acid activator and borylating reagent has proven particularly effective for nitrogen-directed ortho-functionalization [1] [2]. Under optimized conditions employing anhydrous dichloromethane at elevated temperatures (typically 40-60°C), these reactions proceed through the formation of dibromoboracycle intermediates that can be subsequently converted to stable boronate esters [1].
The regioselectivity of these transformations is controlled by the formation of six-membered boron-containing cycles, which are thermodynamically favored over alternative regioisomers. Extensive substrate scope studies have demonstrated tolerance for a wide range of functional groups, including electron-donating substituents such as methyl and methoxy groups, as well as electron-withdrawing substituents like trifluoromethyl and cyano groups [1] [2].
Iridium-catalyzed carbon-hydrogen borylation has emerged as a powerful complementary approach for the functionalization of ortho-diamine systems. The use of iridium precatalysts in combination with bipyridine-type ligands enables selective borylation at positions distal to nitrogen centers [3] [4]. This regioselectivity arises from the inherent electronic bias that favors borylation at less electron-rich positions, effectively avoiding sites adjacent to the electron-donating amine substituents [4].
High-throughput screening studies have identified optimal reaction conditions for challenging substrates, including the use of non-conventional solvents such as tetrahydrofuran and N-methyl-2-pyrrolidone, which provide superior performance compared to traditional hydrocarbon solvents [5]. Temperature optimization studies indicate that elevated temperatures (80°C) are often necessary for electron-rich substrates to achieve acceptable conversion rates [5].
Metal-free borylation approaches utilizing frustrated Lewis pair chemistry and photolytic conditions have shown promise for the functionalization of electron-rich aryl systems [6] [7] [8]. These methods offer advantages in terms of functional group tolerance and elimination of transition metal contamination, which is particularly important for pharmaceutical applications [6] [7].
Electrophilic borylation using boron trihalides activated by tertiary amines provides an alternative pathway that proceeds through borenium cation intermediates. The regioselectivity of these transformations can be controlled through careful selection of the activating amine, with less nucleophilic bases such as 2,6-lutidine providing enhanced selectivity [9].
| Borylation Method | Temperature (°C) | Solvent | Typical Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Boron tribromide directed | 40-60 | Dichloromethane | 60-85 | >20:1 ortho |
| Iridium-catalyzed | 80-120 | Tetrahydrofuran | 70-90 | >10:1 distal to nitrogen |
| Frustrated Lewis pair | 25-40 | Toluene | 45-75 | 5:1-15:1 |
| Electrophilic (borenium) | 20-80 | Dichloromethane | 50-80 | 8:1-25:1 |
The presence of nucleophilic amine groups in ortho-diamine substituted arylboronates necessitates careful consideration of protecting group strategies to prevent unwanted side reactions during borylation and subsequent functionalization steps. The selection of appropriate protecting groups must balance stability under reaction conditions with ease of removal in downstream synthetic steps [10] [11] [12].
Carbamate protecting groups, including tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) derivatives, have found extensive application in the protection of amine functionalities during borylation reactions [13] [10] [11]. The Boc protecting group demonstrates particular utility due to its stability under basic conditions commonly employed in borylation reactions, while remaining readily removable under acidic conditions [14].
The installation of Boc protecting groups typically proceeds through reaction with di-tert-butyl dicarbonate in the presence of a mild base such as triethylamine or sodium carbonate. This transformation achieves quantitative conversion under mild conditions and provides stable carbamate derivatives that are compatible with subsequent borylation protocols [14]. Deprotection is readily accomplished using trifluoroacetic acid, which cleaves the carbamate through protonation and subsequent decarboxylation [14].
Acyl protecting groups, particularly pivaloyl derivatives, have demonstrated excellent compatibility with boron-mediated functionalization reactions [1] [2]. The use of pivaloyl protecting groups provides enhanced stability compared to simpler acetyl derivatives while maintaining orthogonal deprotection conditions that do not interfere with boronate ester functionality [1].
The installation of pivaloyl groups proceeds through reaction with pivaloyl chloride in the presence of a tertiary amine base. These derivatives demonstrate remarkable stability under the strongly Lewis acidic conditions employed in boron tribromide mediated borylation, allowing for the construction of complex diborylated intermediates that can be subsequently functionalized [1] [2].
The development of orthogonal protecting group strategies enables the selective manipulation of multiple amine sites within the same molecule. The combination of Boc and pivaloyl protecting groups provides complementary reactivity profiles that allow for stepwise deprotection and functionalization [10] [11] [12].
Recent advances in protecting group methodology have demonstrated the utility of MIDA (N-methyliminodiacetic acid) coordination for the stabilization of boronate esters during amine deprotection sequences [10]. This approach prevents competing deboronation reactions that can occur under basic conditions used for Fmoc removal [10].
| Protecting Group | Installation Conditions | Deprotection Conditions | Stability to Borylation |
|---|---|---|---|
| Boc | Boc₂O, Et₃N, DCM | TFA, DCM | Excellent |
| Cbz | CbzCl, NaOH, H₂O | Pd/C, H₂ | Very Good |
| Fmoc | FmocCl, K₂CO₃, acetone | Piperidine, DMF | Good |
| Pivaloyl | PivCl, Et₃N, DCM | LiOH, THF/H₂O | Excellent |
The post-synthetic modification of ortho-diamine substituted arylboronates through boronate ester interchange reactions provides access to diverse structural variants from common synthetic intermediates. These transformations exploit the dynamic nature of boron-oxygen bonds to enable the introduction of alternative ester groups with distinct reactivity profiles [15] [16] [17].
The conversion of boronic acids to pinacol boronate esters represents one of the most widely employed post-synthetic modifications due to the enhanced stability and ease of handling provided by these derivatives [17]. The transformation typically proceeds through treatment of the boronic acid with pinacol in the presence of a dehydrating agent such as magnesium sulfate or molecular sieves [17].
Alternative protocols utilizing titanium(IV) isopropoxide as a catalyst have demonstrated improved efficiency for challenging substrates, including those bearing multiple amine substituents. These conditions enable quantitative conversion at ambient temperature while avoiding the need for elevated temperatures that can lead to competing deboronation pathways [15].
The synthesis of MIDA boronate derivatives from existing boronate esters provides access to highly stable, crystalline derivatives that are particularly valuable for iterative cross-coupling strategies [10]. The transformation proceeds through treatment of the boronate ester with N-methyliminodiacetic acid under basic conditions, typically employing potassium hydroxide in aqueous tetrahydrofuran [10].
The resulting MIDA boronates demonstrate exceptional stability toward air and moisture while remaining readily activated for cross-coupling reactions under mild basic conditions. This dual stability-reactivity profile makes MIDA boronates particularly valuable for the synthesis of complex polyaryl systems where multiple cross-coupling steps are required [10].
Potassium organotrifluoroborates represent another important class of post-synthetic modification products that offer enhanced nucleophilicity and improved handling characteristics compared to neutral boronate esters [18] [19]. The conversion typically proceeds through treatment of the boronic acid or ester with potassium hydrogen fluoride under aqueous conditions [18].
These anionic boron species demonstrate remarkable stability toward air and moisture while maintaining high reactivity in cross-coupling reactions. The crystalline nature of most trifluoroborate salts facilitates purification and long-term storage, making them attractive alternatives to traditional boronate esters for pharmaceutical applications [18] [19].
Recent developments in boronate ester chemistry have enabled access to more sophisticated boron-containing building blocks through post-synthetic modification. The conversion of pinacol boronates to catechol derivatives provides access to boron species with altered electronic properties and reactivity profiles [15] [16].
The selective functionalization of boronate esters through radical mechanisms has emerged as a powerful approach for late-stage modification of complex molecules. Visible light-mediated processes enable the formation of carbon-carbon bonds at the boronate carbon through radical coupling with electron-deficient aromatic systems [15]. These transformations proceed under mild conditions and demonstrate excellent functional group tolerance, making them particularly suitable for the modification of sensitive diamine-containing substrates [15].
| Target Ester | Starting Material | Conditions | Typical Yield (%) | Advantages |
|---|---|---|---|---|
| Pinacol | Boronic acid | Pinacol, MgSO₄, toluene | 85-95 | Enhanced stability |
| MIDA | Boronate ester | MIDA, KOH, THF/H₂O | 70-90 | Crystalline, stable |
| Trifluoroborate | Boronic acid | KHF₂, H₂O | 80-95 | High nucleophilicity |
| Catechol | Pinacol ester | Catechol, Dean-Stark | 75-85 | Altered electronics |